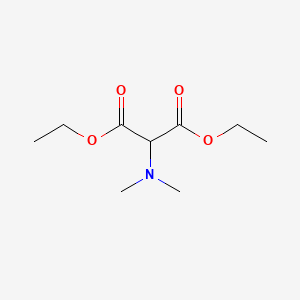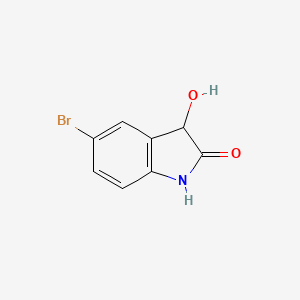
2-(4-Methoxyphenyl)sulfanylbenzoic acid
Overview
Description
2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfanyl group (-S-).
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylthiol with 2-bromobenzoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the benzoic acid derivative . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
2-(4-Methoxyphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
2-(4-Methoxyphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)sulfanylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the sulfanyl group, which affects its reactivity and biological activity.
2-(4-Methylphenyl)sulfanylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and applications.
2-(4-Hydroxyphenyl)sulfanylbenzoic acid: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both methoxy and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGBLVFSQQYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385000 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19862-91-0 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)






